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3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene
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Overview
Description
3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene is a fluorinated cyclobutene derivative. This compound is characterized by the presence of three fluorine atoms, a methoxy group, and two methyl groups attached to a cyclobutene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable cyclobutene precursor, followed by the introduction of the methoxy group and methyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and reactors designed for handling highly reactive fluorine species. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trifluoro-4-methoxycyclobutene: Lacks the two methyl groups, resulting in different chemical properties.
3,3,4-Trifluorocyclobutene: Lacks both the methoxy and methyl groups, making it less complex.
4-Methoxy-1,2-dimethylcyclobut-1-ene: Lacks the fluorine atoms, leading to different reactivity and applications.
Uniqueness
3,3,4-Trifluoro-4-methoxy-1,2-dimethylcyclobut-1-ene is unique due to the combination of fluorine, methoxy, and methyl groups on the cyclobutene ring. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61682-14-2 |
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Molecular Formula |
C7H9F3O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
3,3,4-trifluoro-4-methoxy-1,2-dimethylcyclobutene |
InChI |
InChI=1S/C7H9F3O/c1-4-5(2)7(10,11-3)6(4,8)9/h1-3H3 |
InChI Key |
UEXKLQXRZNGRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C1(OC)F)(F)F)C |
Origin of Product |
United States |
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